molecular formula C14H13ClO2 B6372007 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% CAS No. 1262003-20-2

5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95%

Cat. No. B6372007
CAS RN: 1262003-20-2
M. Wt: 248.70 g/mol
InChI Key: KZZIWGCFVRHHTE-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% (5-CMP-2-MP) is a chemical compound with a wide range of potential applications in scientific research. It is a phenolic compound that belongs to the class of phenols, which are compounds with hydroxyl groups attached to a benzene ring. 5-CMP-2-MP is a chlorinated derivative of 2-methylphenol and has a molecular weight of 168.59 g/mol. It is a solid compound with a melting point of approximately 105°C.

Scientific Research Applications

5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% has a wide range of potential applications in scientific research. It can be used as a starting material for the synthesis of other compounds, such as quinolines and thiophenes. It can also be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of polymers.

Mechanism of Action

5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% has a wide range of potential applications in scientific research due to its ability to act as a catalyst in a variety of reactions. It is known to be a Lewis acid, which means it can act as an electron pair acceptor. This means that it can accept electrons from other molecules, allowing it to catalyze a variety of different reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% are not well understood. However, it is known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. The inhibition of COX-2 has been linked to a variety of physiological effects, including anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% in laboratory experiments are its low cost and ease of synthesis. It is also a highly reactive compound, which makes it useful for a variety of reactions. However, there are some limitations to using 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% in laboratory experiments. It is a volatile compound, which means it can evaporate quickly and can be difficult to contain. It is also a toxic compound, so it should be handled with care.

Future Directions

The potential applications of 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% in scientific research are still being explored. Some potential future directions for research include the development of new synthetic methods for the synthesis of 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95%, the investigation of its effects on other enzymes and proteins, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to investigate the environmental impacts of 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95%, as well as its potential toxicity.

Synthesis Methods

5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% can be synthesized using the Friedel-Crafts acylation reaction. This reaction involves the reaction of a phenol with an acyl chloride in the presence of anhydrous aluminium chloride. The resulting product is a chlorinated phenol. 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% can also be synthesized from 2-methylphenol by a reaction with methyl chloroformate in the presence of anhydrous potassium carbonate.

properties

IUPAC Name

5-(2-chloro-5-methoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-3-4-10(7-14(9)16)12-8-11(17-2)5-6-13(12)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZIWGCFVRHHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)OC)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683930
Record name 2'-Chloro-5'-methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262003-20-2
Record name 2'-Chloro-5'-methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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